3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
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Overview
Description
Beta-Hydroxy Fentanyl: is an opioid analgesic that is an analogue of fentanyl. It is structurally categorized as an opioid and is known for its potent analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Hydroxy Fentanyl can be synthesized through a series of chemical reactions involving the modification of the fentanyl structure. The synthesis typically involves the hydroxylation of the fentanyl molecule to introduce a hydroxyl group at the beta position. This process can be achieved using various reagents and catalysts under controlled conditions .
Industrial Production Methods: The industrial production of beta-Hydroxy Fentanyl involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxy Fentanyl undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehydroxylated derivatives .
Scientific Research Applications
Beta-Hydroxy Fentanyl has several scientific research applications, including:
Mechanism of Action
Beta-Hydroxy Fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade of events results in the modulation of neurotransmitter release and produces analgesic effects .
Comparison with Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic properties.
Alpha-Methylfentanyl: Another fentanyl analogue with similar pharmacological effects.
Beta-Hydroxythiofentanyl: A structurally related compound with comparable activity
Uniqueness: Beta-Hydroxy Fentanyl is unique due to the presence of the hydroxyl group at the beta position, which can influence its pharmacokinetics and pharmacodynamics. This structural modification can affect its potency, duration of action, and metabolic pathways compared to other fentanyl analogues .
Properties
CAS No. |
83708-11-6 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H28N2O2/c25-18-14-22(26)24(20-9-5-2-6-10-20)21-12-16-23(17-13-21)15-11-19-7-3-1-4-8-19/h1-10,21,25H,11-18H2 |
InChI Key |
BXGSQUNMZMHPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)CCO)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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